![molecular formula C13H23NOSi B11872139 2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline CAS No. 105677-55-2](/img/structure/B11872139.png)
2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline is an organic compound belonging to the class of anilines It is characterized by the presence of two ethyl groups at the 2 and 6 positions, a methoxy(dimethyl)silyl group at the 4 position, and an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-diethyl aniline and methoxy(dimethyl)silane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.
Catalyst: A catalyst, such as a Lewis acid (e.g., aluminum chloride), is employed to facilitate the reaction.
Procedure: The 2,6-diethyl aniline is reacted with methoxy(dimethyl)silane in the presence of the catalyst at a controlled temperature, typically around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Automated Systems: Automated systems control the reaction conditions, such as temperature, pressure, and stirring speed, to ensure consistency and efficiency.
Purification Units: Industrial purification units, such as distillation columns and crystallizers, are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy(dimethyl)silyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The methoxy(dimethyl)silyl group can enhance the compound’s stability and reactivity by providing steric protection and electronic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Diethyl-4-methylaniline: Similar structure but with a methyl group instead of a methoxy(dimethyl)silyl group.
2,6-Diethyl-4-trimethylsilylaniline: Similar structure but with a trimethylsilyl group instead of a methoxy(dimethyl)silyl group.
Uniqueness
2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline is unique due to the presence of the methoxy(dimethyl)silyl group, which imparts distinct chemical properties such as increased steric hindrance and electronic effects. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
105677-55-2 |
|---|---|
Molecular Formula |
C13H23NOSi |
Molecular Weight |
237.41 g/mol |
IUPAC Name |
2,6-diethyl-4-[methoxy(dimethyl)silyl]aniline |
InChI |
InChI=1S/C13H23NOSi/c1-6-10-8-12(16(4,5)15-3)9-11(7-2)13(10)14/h8-9H,6-7,14H2,1-5H3 |
InChI Key |
NMOPSEKDKDVDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)[Si](C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



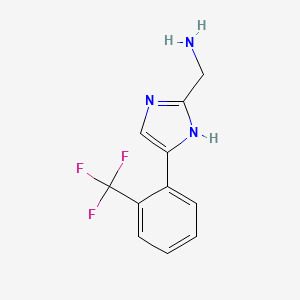
![3-(Imidazo[1,2-a]pyridin-2-yl)benzamide](/img/structure/B11872070.png)
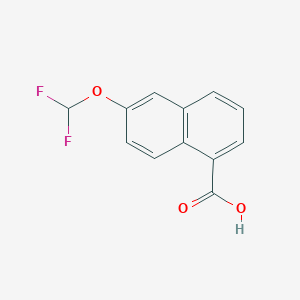
![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
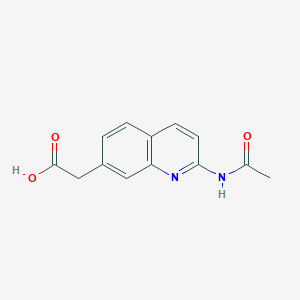
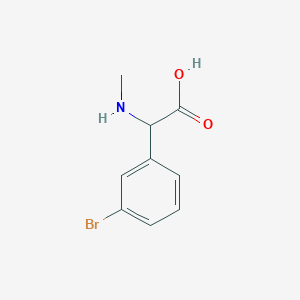
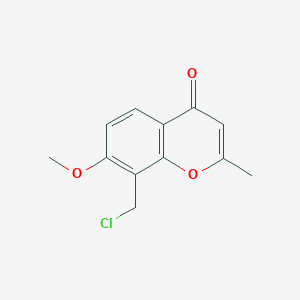
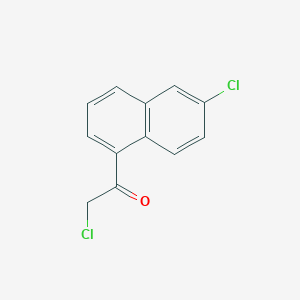
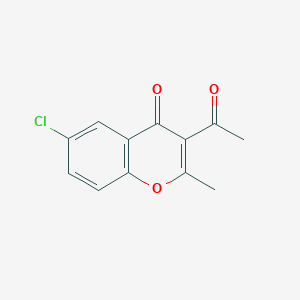
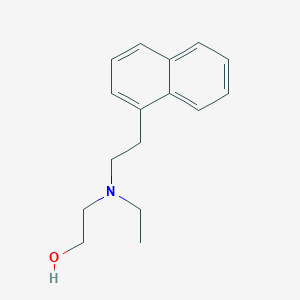
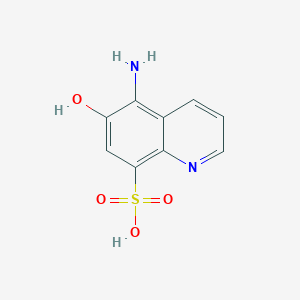
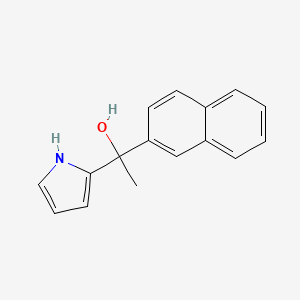
![2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11872128.png)
